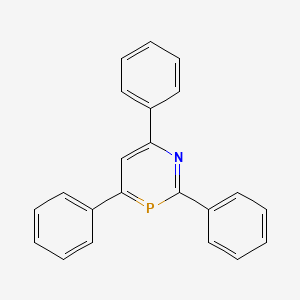
2,4,6-Triphenyl-1,3-azaphosphinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triphenyl-1,3-azaphosphinine is a phosphorus-containing heterocyclic compound It is a derivative of phosphinines, which are the phosphorus analogs of pyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-1,3-azaphosphinine typically involves the reaction of triphenylphosphine with an appropriate azide. One common method is the Staudinger reaction, where triphenylphosphine reacts with an organic azide to form an iminophosphorane intermediate, which can then be hydrolyzed to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reagent concentrations to maximize yield and purity.
化学反応の分析
Types of Reactions
2,4,6-Triphenyl-1,3-azaphosphinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinines depending on the reagents used.
科学的研究の応用
2,4,6-Triphenyl-1,3-azaphosphinine has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 2,4,6-Triphenyl-1,3-azaphosphinine involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic processes. The compound’s unique electronic properties, such as its π-accepting capacity, make it suitable for stabilizing reactive intermediates and facilitating chemical transformations .
類似化合物との比較
2,4,6-Triphenyl-1,3-azaphosphinine can be compared to other similar compounds such as:
Phosphinines: These are the phosphorus analogs of pyridines and share similar electronic properties.
Triphenylphosphine: A simpler phosphorus-containing compound used widely in organic synthesis.
1,3,5-Triphenylbenzene: A structurally similar compound but without the phosphorus atom, leading to different chemical properties.
The uniqueness of this compound lies in its ability to form stable complexes with transition metals and its versatile reactivity, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
113035-95-3 |
|---|---|
分子式 |
C22H16NP |
分子量 |
325.3 g/mol |
IUPAC名 |
2,4,6-triphenyl-1,3-azaphosphinine |
InChI |
InChI=1S/C22H16NP/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)19-14-8-3-9-15-19/h1-16H |
InChIキー |
YVSAWUNZSFYKLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=PC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


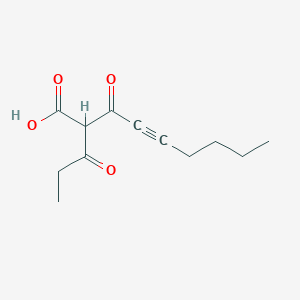
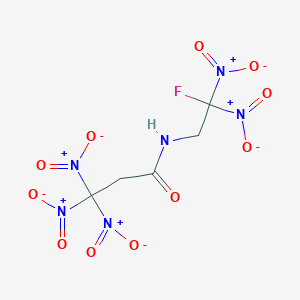
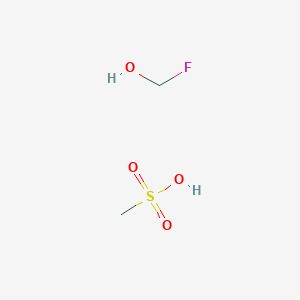
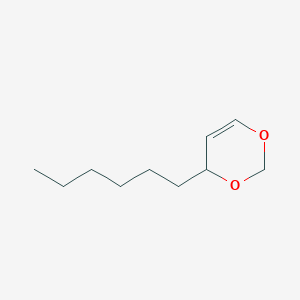
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
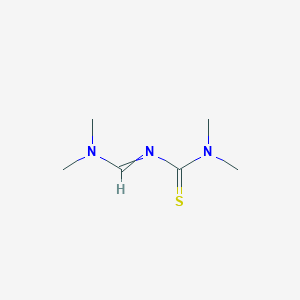
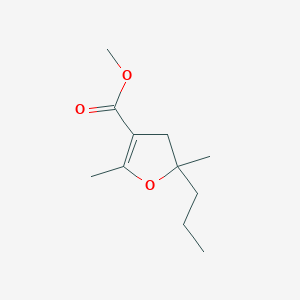
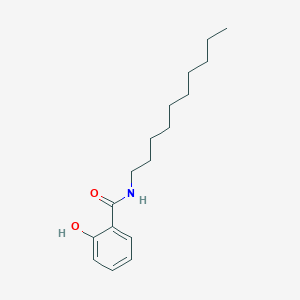
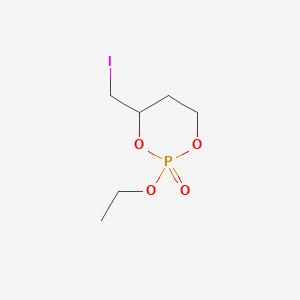

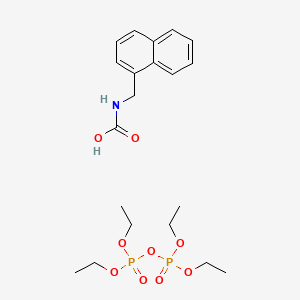
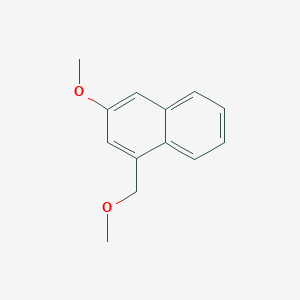
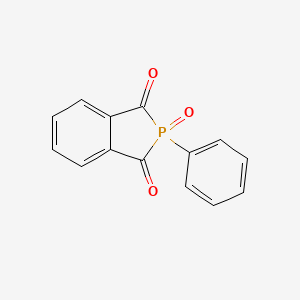
![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)
